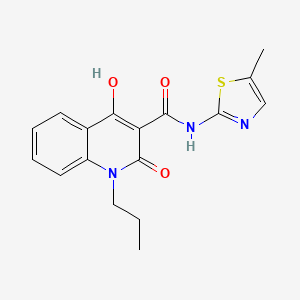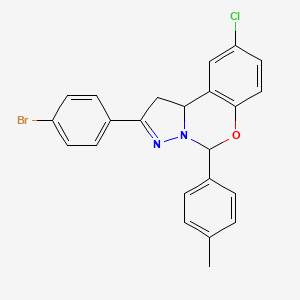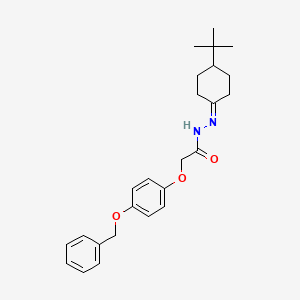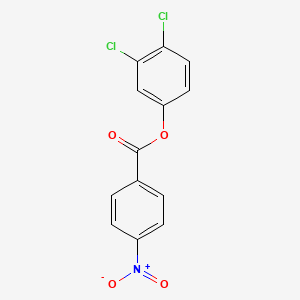![molecular formula C22H16ClN3O3 B11990324 9-Chloro-5-(4-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11990324.png)
9-Chloro-5-(4-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Chloro-5-(4-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of pyrazolo[1,5-c][1,3]benzoxazines, which are characterized by their fused ring systems incorporating nitrogen and oxygen atoms.
Méthodes De Préparation
The synthesis of 9-Chloro-5-(4-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-nitroaniline with 2-chlorobenzoyl chloride can form an intermediate, which then undergoes further cyclization and chlorination to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
9-Chloro-5-(4-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions, often using hydrogenation or metal hydrides, can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted by nucleophiles under suitable conditions, forming different derivatives. Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles.
Applications De Recherche Scientifique
9-Chloro-5-(4-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific biological pathways.
Propriétés
Formule moléculaire |
C22H16ClN3O3 |
|---|---|
Poids moléculaire |
405.8 g/mol |
Nom IUPAC |
9-chloro-5-(4-nitrophenyl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C22H16ClN3O3/c23-16-8-11-21-18(12-16)20-13-19(14-4-2-1-3-5-14)24-25(20)22(29-21)15-6-9-17(10-7-15)26(27)28/h1-12,20,22H,13H2 |
Clé InChI |
BTFCWGLJHSQQSI-UHFFFAOYSA-N |
SMILES canonique |
C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{(E)-[(4-fluorophenyl)imino]methyl}phenyl (2E)-3-(4-chlorophenyl)-2-propenoate](/img/structure/B11990259.png)

![N-[(3,4-dimethoxyphenyl)methyl]-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B11990277.png)


![2,5-Bis(4-bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11990291.png)
![{(3aR,4R,6R,6aR)-6-[6-(dibenzoylamino)-9H-purin-9-yl]-2,2-dioxidotetrahydrofuro[3,4-d][1,3,2]dioxathiol-4-yl}methyl benzoate](/img/structure/B11990294.png)

![9-Bromo-2-(4-chlorophenyl)-5-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11990310.png)
![[(E)-(4-butoxyphenyl)methyleneamino]thiourea](/img/structure/B11990311.png)

![[9-Chloro-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-methylphenyl)methanone](/img/structure/B11990318.png)
![6-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-(methylthio)butanoate](/img/structure/B11990321.png)
